2-Bromo-5-fluoropyridin-4-amine

説明

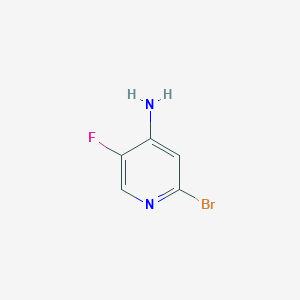

2-Bromo-5-fluoropyridin-4-amine is an organic compound with the molecular weight of 191 . It is a solid substance stored at 4°C . The compound is used in various chemical reactions due to its unique structure .

Synthesis Analysis

The synthesis of 4-Amino-2-bromopyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, typically starts from its precursor 2-bromo-4-nitropyridine. The nitro group is then reduced to an amino group under the action of a metal, with common reducing combinations including iron powder and acetic acid, or magnesium powder and titanium tetrachloride .Molecular Structure Analysis

The IUPAC name of 2-Bromo-5-fluoropyridin-4-amine is 2-bromo-5-fluoro-4-pyridinamine . The InChI code is 1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H, (H2,8,9) .Chemical Reactions Analysis

2-Bromo-5-fluoropyridine, a compound similar to 2-Bromo-5-fluoropyridin-4-amine, can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

2-Bromo-5-fluoropyridin-4-amine has a boiling point of 278.4±35.0 °C at 760 mmHg . It is a solid substance stored at 4°C .科学的研究の応用

Organic Synthesis Intermediate

“2-Bromo-5-fluoropyridin-4-amine” serves as a common intermediate in organic synthesis. The pyridine unit is frequently found in biologically active molecules, making this compound useful for modifying and deriving reactions in drug molecules and bioactive molecules. The bromine unit can be transformed into an aryl group through Suzuki coupling or converted into a boron unit via borylation, leading to various boron transformations .

Drug Synthesis

This compound is utilized in the synthesis of drugs due to its reactivity with different chemical agents. For example, it can be used to create 5-fluoro-2-phenylpyridine through a Suzuki coupling reaction with phenylboronic acid .

Material Chemistry

Biological Studies

In biological studies, this compound can be used to create derivatives that act as potentiators or inhibitors, influencing biological pathways and processes .

Computational Chemistry

It is also relevant in computational chemistry, where it can be used in simulations and modeling to predict the behavior of new compounds or reactions .

Analytical Chemistry

In analytical chemistry, “2-Bromo-5-fluoropyridin-4-amine” can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC to ensure accuracy and precision in measurements .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

The pyridine unit is common in biologically active molecules, so 2-Bromo-5-fluoropyridin-4-amine is often used in the modification and derivatization reactions of drug molecules and biologically active molecules . The bromine unit in the structure can be converted to a phenyl group through a Suzuki coupling or to a boron unit through a boronation reaction . The amino group on the pyridine ring is often used to connect the pyridine molecule to drug molecules and biologically active molecules through the formation of an amide bond .

作用機序

Target of Action

The pyridine unit is common in biologically active molecules, making this compound often used in the modification and derivatization reactions of drug molecules and biologically active molecules .

Mode of Action

The bromine unit in the structure can be converted into an aryl group through a Suzuki coupling reaction or into a boron unit through a boronization reaction, after which a series of boron transformations can be carried out . The amino group on the pyridine ring is often used to form amide bonds to connect the pyridine molecule to drug molecules and biologically active molecules .

Biochemical Pathways

It’s known that the compound can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and dimethyl sulfoxide, but is almost insoluble in water . This could potentially impact its bioavailability.

Result of Action

Given its use in the modification and derivatization reactions of drug molecules and biologically active molecules , it can be inferred that the compound plays a crucial role in the synthesis of various biologically active compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoropyridin-4-amine. For instance, it’s known that the compound should be stored in a dark place under an inert atmosphere at 4°C .

特性

IUPAC Name |

2-bromo-5-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBXRKVNILPDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355748 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887570-94-7 | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。